molecular formula C11H11F3O2 B1394459 2-(4-(Trifluoromethyl)benzyl)propanoic acid CAS No. 1192772-71-6

2-(4-(Trifluoromethyl)benzyl)propanoic acid

Cat. No.: B1394459
CAS No.: 1192772-71-6
M. Wt: 232.2 g/mol
InChI Key: KOPLOHWBAJQCOI-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)benzyl)propanoic acid is an organic compound with the molecular formula C11H11F3O2 and a molecular weight of 232.20 g/mol . It is supplied with a purity of 95% or higher . The compound is identified by CAS Number 1192772-71-6 and MDL Number MFCD16077273 . As a carboxylic acid, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of the trifluoromethyl (CF3) group is a significant structural feature, as such groups are known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules in pharmaceutical and agrochemical applications . This makes derivatives of this acid valuable intermediates in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPLOHWBAJQCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693254
Record name 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192772-71-6
Record name 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-(4-(Trifluoromethyl)benzyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to influence its reactivity and interaction with biomolecules. For instance, it may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The exact nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the enzyme’s conformation .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it may interact with cell surface receptors, altering cell signaling and impacting cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating them, depending on the context. It may also interact with DNA or RNA, influencing gene expression. These interactions can lead to changes in the activity of specific genes and proteins, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other compounds, which could have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites. These interactions can lead to changes in metabolic flux and the levels of certain metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or bind to proteins that facilitate its movement within the cell. Its localization and accumulation in specific cellular compartments can influence its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, ultimately affecting its biochemical properties and cellular effects .

Biological Activity

2-(4-(Trifluoromethyl)benzyl)propanoic acid, with the chemical formula C12H12F3O2 and CAS number 1192772-71-6, is a compound that has gained attention in recent years for its potential biological activities. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The compound is characterized by the presence of a propanoic acid moiety linked to a benzyl group that contains a trifluoromethyl substituent. This structural configuration is significant in determining its biological properties.

PropertyValue
Molecular FormulaC12H12F3O2
Molecular Weight250.22 g/mol
CAS Number1192772-71-6
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Studies have shown that compounds with similar structures can act as agonists or antagonists for specific receptors, such as PPARα (peroxisome proliferator-activated receptor alpha) and TRPV1 (transient receptor potential vanilloid 1) .

Agonism of PPARα

Research indicates that compounds similar to this compound can activate PPARα, leading to anti-inflammatory effects and improvements in metabolic disorders . This mechanism is particularly relevant in the context of conditions like diabetic retinopathy, where modulation of PPARα activity has shown promise in preclinical studies.

TRPV1 Antagonism

In another study, derivatives of this compound were synthesized and evaluated for their ability to inhibit TRPV1 activation. These compounds demonstrated significant analgesic effects in animal models, suggesting potential applications in pain management .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : Compounds activating PPARα are known to reduce inflammation.
  • Analgesic Activity : TRPV1 antagonists derived from similar structures have shown effectiveness in reducing pain responses.
  • Metabolic Regulation : Potential implications in managing metabolic syndromes through modulation of lipid metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • PPARα Agonism : In a study involving diabetic rat models, a related compound demonstrated significant reductions in retinal vascular leakage, highlighting its therapeutic potential for diabetic complications .
    CompoundEC50 (nM)Effect on Retinal Leakage
    A91<50Significant reduction
    FenofibrateN/APositive control
  • TRPV1 Antagonism : Another study synthesized various derivatives that inhibited capsaicin-induced hypothermia in animal models, indicating their analgesic properties .
    CompoundInhibition (%)Analgesic Activity
    4-F>70High
    4-CF3>60Moderate

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties
2-(4-(Trifluoromethyl)benzyl)propanoic acid is a derivative of propionic acid, which is known for its analgesic and anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation and pain .

Case Study: Loxoprofen
Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID), is a phenylpropionic acid derivative that shares structural similarities with this compound. It has been shown to possess significant anti-inflammatory effects while minimizing gastrointestinal side effects compared to traditional NSAIDs . The synthesis of such compounds often relies on intermediates like this compound.

Agrochemical Applications

2. Herbicide Development
The trifluoromethyl group enhances the biological activity of herbicides. Research has demonstrated that trifluoromethyl-substituted compounds exhibit increased herbicidal activity against various weed species. For instance, studies on trifluoromethylpyridines have shown their effectiveness in controlling key weeds in cereal crops .

Case Study: Synthesis of Trifluoromethylpyridines
The synthesis of trifluoromethylpyridines involves using intermediates like this compound. These compounds have been developed for their high herbicidal activity on grass species, showcasing the potential of trifluoromethyl-containing compounds in agrochemicals .

Material Science Applications

3. Polymer Chemistry
Fluorinated compounds are known to impart unique properties to polymers, such as increased chemical resistance and thermal stability. The incorporation of this compound into polymer matrices can enhance their performance in harsh environments.

Case Study: Fluorinated Polymers
Research into fluorinated polymers indicates that adding trifluoromethyl groups can significantly improve the mechanical properties and thermal stability of the resulting materials . This application is particularly relevant in industries requiring robust materials for electronics or aerospace.

Comparative Analysis of Applications

Application AreaKey BenefitsExample Compound
PharmaceuticalsAnti-inflammatory, analgesic propertiesLoxoprofen
AgrochemicalsEnhanced herbicidal activityTrifluoromethylpyridines
Material ScienceImproved chemical resistance and thermal stabilityFluorinated Polymers

Comparison with Similar Compounds

2-(4-Propylphenyl)propanoic Acid

  • Structure: Propanoic acid with a 4-propylphenyl substituent on the α-carbon.
  • Key Differences : Replaces the trifluoromethyl group with a propyl (–CH₂CH₂CH₃) chain.
  • Impact: Lipophilicity: Lower logP compared to the trifluoromethyl analog due to reduced hydrophobicity. Biological Activity: Propyl groups may enhance membrane permeability but reduce metabolic stability .

3-[4-(Trifluoromethyl)phenyl]propanoic Acid

  • Key Differences: Lacks the benzyl (–CH₂–) linker between the aromatic ring and the propanoic acid chain.
  • Hydrogen Bonding: Crystal structure analysis reveals dimer formation via O–H⋯O hydrogen bonds, similar to the target compound .

2-(3-Fluoro-4-phenylphenyl)propanoic Acid (Flurbiprofen)

  • Structure: A biphenylpropanoic acid derivative with a fluorine substituent.
  • Key Differences : Replaces the trifluoromethyl group with a fluorine atom and introduces a biphenyl system.
  • Impact: Bioactivity: Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX). The trifluoromethyl analog may exhibit altered COX selectivity due to steric and electronic differences. Acidity: Fluorine’s electron-withdrawing effect enhances carboxylic acid acidity, though less pronounced than CF₃ .

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic Acid

  • Structure: Propanoic acid with a 4-(cyclopropanecarbonyl)phenyl group and a methyl substituent on the α-carbon.
  • Key Differences : Incorporates a cyclopropane ring and a methyl group, introducing steric bulk.
  • Impact :
    • Steric Effects : The cyclopropane and methyl groups may hinder interactions with enzymatic active sites.
    • Metabolic Stability : The cyclopropane ring enhances resistance to oxidative metabolism .

Research Findings and Trends

Trifluoromethyl vs. Alkyl Substituents: The CF₃ group in this compound increases lipophilicity and metabolic stability compared to alkyl chains (e.g., propyl), making it more suitable for applications requiring prolonged bioavailability . Fluorinated analogs like Flurbiprofen demonstrate that trifluoromethylation can enhance target selectivity in drug design .

Preparation Methods

Catalytic Hydrogenation of Cinnamic Acid Derivatives

A method related to trifluoromethyl-substituted phenyl propionic acids involves catalytic hydrogenation of trifluoromethyl cinnamic acid derivatives:

  • Procedure : Dissolve m-trifluoromethyl cinnamic acid in a suitable solvent.
  • Catalyst : Palladium on carbon (Pd-C).
  • Conditions : Hydrogenation under micro positive pressure for 16–20 hours.
  • Workup : Catalyst recycling, solvent removal, and crystallization using petroleum ether, hexane, or cyclohexane at low temperature.
  • Yield & Purity : Yields of 81–85% with product purity >99.7% and impurity content <0.3%.
  • Advantages : Simple, convenient, and practical operation with high purity product.

This method is adaptable to similar trifluoromethyl-substituted phenyl propionic acids and provides a robust route for the hydrogenation step.

Halogenation and Subsequent Functional Group Transformations

Preparation of benzyl bromide intermediates such as 2-[(4-bromomethyl)phenyl]propanoic acid can be achieved by selective bromination of methyl-substituted phenyl propionic acids:

  • Reagents : Bromic acid and hydrogen peroxide.
  • Substrate : 2-(4-methylphenyl)propanoic acid.
  • Conditions : Mild temperature (around room temperature), avoiding expensive radical initiators or harsh UV light.
  • Outcome : High yield and high purity bromomethyl derivative.
  • Significance : The brominated intermediate can be further converted to the trifluoromethylbenzyl propanoic acid via nucleophilic substitution or cross-coupling reactions.

This method is industrially efficient and avoids costly reagents and conditions typical of radical bromination.

Cross-Coupling and Alkylation Approaches

Advanced synthetic routes involve:

  • Cross-coupling reactions between bromo-substituted silanes and trifluoromethyl-substituted benzene derivatives.
  • Alkylation steps to introduce the propanoic acid side chain.
  • Use of intermediates such as 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene.
  • Enzymatic or chemical hydrolysis steps to finalize the acid functionality.
  • Control of stereochemistry using chiral catalysts or enzymatic resolution.

These methods are particularly useful for preparing enantiomerically enriched or complex derivatives of trifluoromethylbenzyl propanoic acids, often for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Catalytic Hydrogenation Pd-C catalyst, H2, solvent, 16–20 h 81–85 >99.7 High purity, simple, scalable Long reaction time
Bromination with HBr2/H2O2 Bromic acid, H2O2, room temperature High High Mild conditions, cost-effective Requires bromic acid handling
Cross-Coupling & Alkylation Bromo silane, acid/base catalysts, chiral control Moderate to High High Stereoselective, versatile Multi-step, complex intermediates

Detailed Research Findings and Notes

  • The catalytic hydrogenation method yields high purity trifluoromethyl-substituted phenyl propionic acids with minimal impurities, suitable for pharmaceutical intermediates.
  • Bromination using bromic acid and hydrogen peroxide is an innovative, industrially viable method that avoids expensive radical initiators and UV lamps, providing a safer and more economical route to bromomethyl intermediates.
  • Cross-coupling strategies enable the introduction of trifluoromethylbenzyl groups with stereochemical control, essential for the preparation of enantiomerically pure compounds used in drug synthesis.
  • Enzymatic hydrolysis and chiral resolution steps improve the enantiomeric excess of the final product, which is critical for biological activity.
  • Purification by crystallization from solvents like petroleum ether or hexane is effective in removing impurities and obtaining solid products with high purity.

Q & A

Q. What are the recommended synthetic routes for 2-(4-(Trifluoromethyl)benzyl)propanoic acid, and what are the key optimization parameters?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions between trifluoromethyl-substituted benzyl halides and propanoic acid derivatives. For example, hydrolysis of ester precursors using LiOH in THF/water mixtures (as in ) is a common step. Key parameters include:
  • Catalyst selection : Acidic or basic conditions tailored to intermediates (e.g., highlights NaOH for saponification).
  • Temperature control : Reactions often proceed at 22–25°C (e.g., ), with elevated temperatures for hydrolysis (40–60°C).
  • Purification : Column chromatography or preparative HPLC () ensures purity. Monitor reaction progress via TLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • HPLC/UV : Purity assessment at 254 nm ().
  • NMR spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in 19F NMR). emphasizes spectral validation for analogous compounds.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
  • Melting point analysis : Compare with literature values (e.g., mp data in ) .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved across different studies?

  • Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl3) or concentration differences. Strategies include:
  • Standardized conditions : Use deuterated solvents and internal standards (e.g., TMS). shows specific optical rotation data dependent on solvent and concentration.
  • Cross-validation : X-ray crystallography (if crystalline) or computational modeling (DFT) to validate structural assignments.
  • Variable-temperature NMR : Resolve dynamic effects in crowded spectral regions .

Q. What strategies are effective in improving the enantiomeric purity of this compound during synthesis?

  • Methodological Answer : Enantiomeric purity is critical for biological activity studies. Approaches include:
  • Chiral catalysts : Use asymmetric catalysis (e.g., Evans auxiliaries) during key bond-forming steps.
  • Chiral resolution : Enzymatic resolution (lipases) or chiral HPLC (). references the (R)-enantiomer of a related compound, suggesting chiral stationary phases (CSPs) like cellulose derivatives.
  • Kinetic resolution : Optimize reaction kinetics to favor one enantiomer .

Q. How can researchers address low yields in the final hydrolysis step of this compound synthesis?

  • Methodological Answer : Low yields may result from incomplete hydrolysis or side reactions. Mitigation strategies:
  • Reaction monitoring : Use in-situ IR or LC-MS to track ester-to-acid conversion.
  • Base optimization : Replace LiOH with stronger bases (e.g., KOH) or phase-transfer catalysts.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates (). Post-reaction acidification to pH ~6 minimizes side-product formation .

Data Analysis and Contradiction Resolution

Q. How should conflicting bioactivity data for this compound derivatives be analyzed?

  • Methodological Answer : Contradictions may stem from assay variability or structural impurities. Steps:
  • Reproducibility checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
  • Impurity profiling : Use HPLC-MS to identify byproducts ().
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ’s amide derivatives) to isolate bioactive motifs .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use density functional theory (DFT) for:
  • logP prediction : Assess hydrophobicity ( calculates XlogP ~2.9 for similar compounds).
  • pKa estimation : Acid dissociation constants via COSMO-RS.
  • Conformational analysis : Identify stable rotamers influencing reactivity. Tools like Gaussian or ORCA are recommended .

Experimental Design

Q. What in vitro models are appropriate for evaluating the anti-inflammatory activity of this compound?

  • Methodological Answer : Use LPS-stimulated macrophages (RAW 264.7) to measure TNF-α/IL-6 suppression. Include:
  • Dose-response curves : 1–100 µM range.
  • Controls : Dexamethasone (positive) and vehicle (negative).
  • Mechanistic probes : Western blotting for NF-κB pathway proteins ( references anti-inflammatory properties of analogous acids) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-(Trifluoromethyl)benzyl)propanoic acid
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2-(4-(Trifluoromethyl)benzyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.